2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique molecular structure that may interact with biological targets, making it of interest in drug discovery and development.
The compound is synthesized from various precursors through established organic synthesis techniques. It is primarily found in research laboratories focused on pharmaceutical development and chemical synthesis.
This compound can be classified under:
The synthesis of 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide typically involves several key steps:
The synthesis typically requires careful control of temperature and reaction times to ensure high yields and purity of the final product. Solvents such as dimethylformamide or tetrahydrofuran are commonly used in these reactions.
The molecular formula of 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is .
| Property | Value |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide |
| InChI | InChI=1S/C18H21FN4O2/c1-12... |
| InChI Key | BBLDYDLYAJAEHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C(C)OC3=CC=CC=C3F |
The compound can undergo various chemical reactions, including:
Reagents and conditions for these reactions must be optimized to achieve desired outcomes without side reactions. For example, oxidation may require careful control of temperature to prevent overoxidation.
The mechanism of action for 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems.
Upon binding to its target, the compound may modulate enzymatic activity or receptor signaling pathways, leading to downstream biological effects. This could include alterations in cellular processes such as proliferation, apoptosis, or metabolic regulation.
The physical properties of 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide include:
Chemical properties include stability under various conditions, reactivity with nucleophiles and electrophiles, and potential degradation pathways under UV light or heat.
This compound has potential applications in various fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7